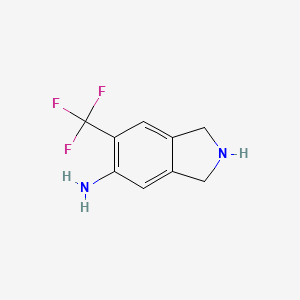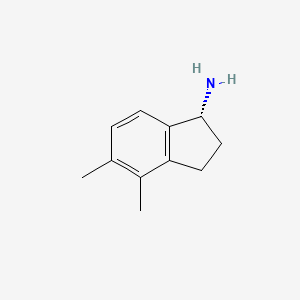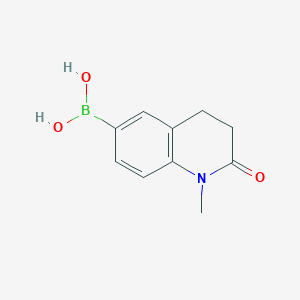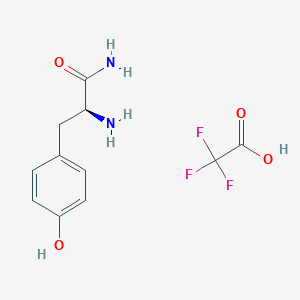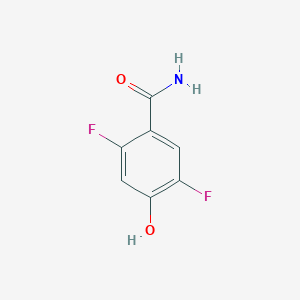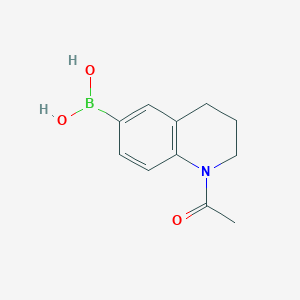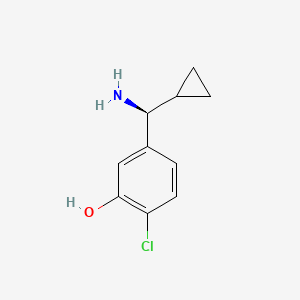
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety. The presence of these functional groups makes it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropanes is the Corey-Chaykovsky reaction, which involves the reaction of sulfonium ylides with alkenes . Another method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves catalytic systems that enable regio-, diastereo-, and enantio-selective reactions. These methods are scalable and can produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield an amino group.
Wissenschaftliche Forschungsanwendungen
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: Cyclopropane derivatives are often explored for their potential pharmaceutical properties.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity on the molecule, affecting its binding to biological targets. The amino group can participate in hydrogen bonding, while the chlorophenol group can engage in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropane carboxylic acid (ACC): A natural precursor of the phytohormone ethylene.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
5-[(S)-amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1 |
InChI-Schlüssel |
BFSURDZTXQFIBT-JTQLQIEISA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)Cl)O)N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


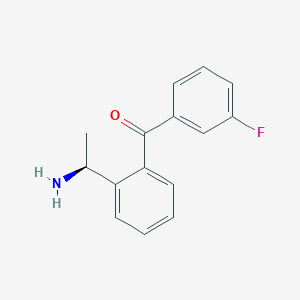

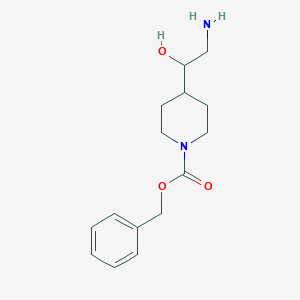
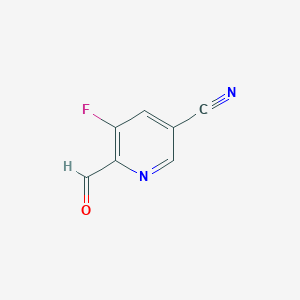
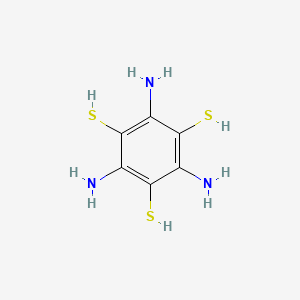
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)

